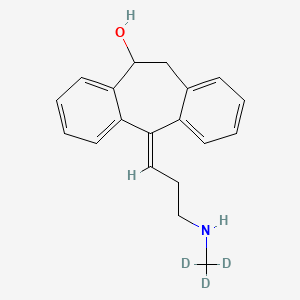

(E)-10-Hydroxynortriptyline-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H21NO |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

(2E)-2-[3-(trideuteriomethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol |

InChI |

InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11+/i1D3 |

InChI Key |

VAGXZGJKNUNLHK-XGLAJIDCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of (E)-10-Hydroxynortriptyline-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-10-Hydroxynortriptyline-d3 is the deuterated form of (E)-10-hydroxynortriptyline, a major active metabolite of the tricyclic antidepressant nortriptyline. Nortriptyline itself is an active metabolite of amitriptyline.[1][2] The introduction of deuterium atoms at the N-methyl group enhances the metabolic stability of the molecule, making it a valuable tool for pharmacokinetic and metabolic studies.[3] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, analytical methodologies for its quantification, and its role in metabolic pathways.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | (E)-10-Hydroxynortriptyline | Nortriptyline |

| Molecular Formula | C₁₉H₁₈D₃NO[3] | C₁₉H₂₁NO[3] | C₁₉H₂₁N[3] |

| Molecular Weight ( g/mol ) | 282.39[3] | 279.38[3] | 263.38[3] |

| CAS Number | Not consistently reported | 47132-16-1[4] | 72-69-5[3] |

| Appearance | White to off-white crystalline solid[3] | White to off-white solid powder[5] | - |

| Solubility | 143.17 mM in DMSO[3] | Soluble in DMSO and Ethanol[6] | - |

| Storage | 2-8°C Refrigerator[7] | -20°C for 3 years (powder); -80°C for 6 months (in solvent)[6] | - |

Experimental Protocols

The quantification of (E)-10-Hydroxynortriptyline and its deuterated analog in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The most common analytical techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Plasma Analysis

This method offers high sensitivity and specificity for the simultaneous determination of nortriptyline and its metabolites.

1. Sample Preparation (Protein Precipitation): [8]

-

To a plasma sample, add a protein precipitating agent such as acetonitrile.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

2. Sample Preparation (Liquid-Liquid Extraction): [9]

-

To a plasma sample, add an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol).

-

Vortex the mixture to extract the analytes into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

3. Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used for separation.[8][9]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 20 mM ammonium acetate) is commonly employed.[8][9]

-

Flow Rate: A typical flow rate is around 0.50 mL/min.[9]

-

Run Time: The total run time is generally short, in the range of 2.5 to 6 minutes.[8][9]

4. Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in the positive mode is commonly used.[8][9]

-

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9]

Workflow for LC-MS/MS Analysis

Caption: LC-MS/MS experimental workflow for the analysis of this compound.

Metabolic Pathways

(E)-10-Hydroxynortriptyline is a key metabolite in the biotransformation of amitriptyline and nortriptyline. The metabolic cascade is primarily mediated by cytochrome P450 enzymes in the liver.

Amitriptyline, a tertiary amine, is first demethylated by CYP2C19 to form nortriptyline, a secondary amine.[10][11] Subsequently, nortriptyline undergoes hydroxylation at the 10-position, a reaction predominantly catalyzed by CYP2D6 , to yield (E)-10-hydroxynortriptyline.[10][11] A minor pathway involving CYP3A4 also contributes to this hydroxylation step. The (E)-isomer is the major product of this metabolic conversion.[1]

Metabolic Conversion of Amitriptyline

Caption: Metabolic pathway of amitriptyline to (E)-10-hydroxynortriptyline.

Mechanism of Action and Signaling

The pharmacological effects of nortriptyline, the parent compound of (E)-10-hydroxynortriptyline, are primarily attributed to the inhibition of norepinephrine and, to a lesser extent, serotonin reuptake at the presynaptic neuronal membrane.[12][13] This blockade of the norepinephrine transporter (NET) and the serotonin transporter (SERT) leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[14] (E)-10-hydroxynortriptyline also retains activity as a norepinephrine reuptake inhibitor.[3]

Nortriptyline's Primary Signaling Pathway

Caption: Mechanism of action of nortriptyline at the synapse.

Conclusion

This compound serves as an indispensable tool in the field of drug metabolism and pharmacokinetics. Its enhanced stability due to deuteration allows for precise tracing and quantification in complex biological systems. A thorough understanding of its chemical properties, analytical methodologies, and metabolic pathways is essential for researchers and scientists in the development of safer and more effective antidepressant therapies. The information presented in this guide provides a solid foundation for further investigation and application of this important molecule.

References

- 1. ClinPGx [clinpgx.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound () for sale [vulcanchem.com]

- 4. 10-Hydroxynortriptyline, (E)- | C19H21NO | CID 6440567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E)-10-Hydroxynortriptyline (E-10-OH-NT) | Drug Metabolite | 47132-16-1 | Invivochem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. What is the mechanism of Nortriptyline Hydrochloride? [synapse.patsnap.com]

- 14. ClinPGx [clinpgx.org]

An In-depth Technical Guide to the Synthesis and Characterization of (E)-10-Hydroxynortriptyline-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-10-Hydroxynortriptyline-d3 is the deuterated analog of (E)-10-Hydroxynortriptyline, a major active metabolite of the tricyclic antidepressant nortriptyline. Its isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of a plausible synthetic route, detailed characterization data, and analytical methodologies for this compound.

Chemical and Structural Characteristics

This compound is characterized by a deuterium-substituted methyl group on the secondary amine of the (E)-isomer of 10-Hydroxynortriptyline. This isotopic substitution enhances its molecular weight, allowing for its differentiation from the endogenous, non-deuterated metabolite in biological matrices.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | (E)-5-(3-((methyl-d3)amino)propylidene)-10,11-dihydro-5H-dibenzo[a,d][1]annulen-10-ol |

| Molecular Formula | C₁₉H₁₈D₃NO |

| Molecular Weight | 282.4 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Isotopic Enrichment | ≥99% Deuterium |

Proposed Synthesis Pathway

While a definitive, publicly available synthesis protocol for this compound is not readily found in the literature, a plausible multi-step synthetic route can be proposed. This pathway commences with the commercially available precursor, dibenzosuberone, and incorporates stereoselective reduction and deuteromethylation steps.

Caption: Proposed synthetic pathway for this compound.

Characterization Data

The structural integrity and purity of synthesized this compound are confirmed through various analytical techniques. The data presented below is a compilation from commercially available sources.

Table 2: Analytical Characterization Data

| Analysis | Result |

| ¹H NMR | Consistent with the structure, showing the absence of a singlet for the N-methyl group and the presence of characteristic aromatic and aliphatic protons. |

| Mass Spectrometry (MS) | [M+H]⁺ at m/z 283.4, confirming the incorporation of three deuterium atoms. |

| High-Performance Liquid Chromatography (HPLC) | Purity >98% (typically analyzed by UV detection at ~254 nm). |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis and analysis of this compound.

Proposed Synthesis Protocol

-

Step 1: Synthesis of Nortriptyline Precursor: A common route to nortriptyline involves the reaction of dibenzosuberone with a Grignard reagent, such as 3-(methylamino)propyl magnesium chloride, followed by dehydration.

-

Step 2: Stereoselective Hydroxylation: The introduction of the hydroxyl group at the 10-position can be achieved through various methods, potentially involving a stereoselective reduction of a 10-keto intermediate, which would be formed by oxidation of the nortriptyline precursor. This step is critical for obtaining the desired (E)-isomer.

-

Step 3: Deuteromethylation: The final step involves the introduction of the trideuteromethyl group. This can be accomplished by reacting the secondary amine precursor, (E)-10-hydroxy-desmethylnortriptyline, with a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in the presence of a non-nucleophilic base like potassium carbonate.

Analytical Characterization Workflow

The following workflow outlines the typical analytical procedures for the characterization and quantification of this compound.

Caption: Analytical workflow for the quantification of this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

A highly sensitive and specific HPLC-MS/MS method is essential for the accurate quantification of (E)-10-Hydroxynortriptyline and its deuterated internal standard in biological samples.[2][3]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[3]

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.

-

Column Temperature: Maintained at around 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is preferred.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.

-

MRM Transition for (E)-10-Hydroxynortriptyline: Precursor ion (Q1) m/z 280.2 → Product ion (Q3) m/z 233.1

-

MRM Transition for this compound: Precursor ion (Q1) m/z 283.2 → Product ion (Q3) m/z 236.1

-

-

Applications in Research and Drug Development

This compound is a critical reagent in several key areas of pharmaceutical research:

-

Pharmacokinetic Studies: As an internal standard, it enables the precise quantification of the active metabolite (E)-10-Hydroxynortriptyline in plasma, serum, and other biological fluids, which is essential for determining absorption, distribution, metabolism, and excretion (ADME) profiles of nortriptyline.

-

Metabolic Profiling: It aids in the elucidation of metabolic pathways of nortriptyline and can be used to study the activity of specific drug-metabolizing enzymes, such as cytochrome P450 isozymes.

-

Bioequivalence Studies: In the development of generic formulations of nortriptyline, this compound is used as an internal standard to compare the bioavailability of the test formulation to a reference product.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. While a detailed, published synthesis protocol remains elusive, a plausible synthetic pathway has been proposed based on established organic chemistry principles. The compiled characterization data and detailed analytical methods offer a valuable resource for researchers and drug development professionals working with nortriptyline and its metabolites. The use of this compound as an internal standard is crucial for the accurate and reliable bioanalysis required in preclinical and clinical drug development.

References

- 1. EP0167256B1 - Nortriptyline derivatives, processes for their preparation, conjugates thereof to antigenic proteins and enzymes, antibodies thereto, and related assay methods - Google Patents [patents.google.com]

- 2. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (E)-10-Hydroxynortriptyline-d3

This guide provides a comprehensive technical overview of this compound, a key analytical tool in the study of antidepressant metabolism and pharmacokinetics. It covers the compound's chemical properties, its role in metabolic pathways, and detailed methodologies for its use in a research setting.

Introduction

This compound is the deuterium-labeled stable isotope of (E)-10-Hydroxynortriptyline.[1] The non-labeled compound, (E)-10-Hydroxy Nortriptyline, is a primary and pharmacologically active metabolite of nortriptyline, a widely used tricyclic antidepressant.[1][2] Nortriptyline itself is the main active metabolite of another antidepressant, amitriptyline.[1]

Due to the incorporation of three deuterium atoms, this compound serves as an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.[3][4] Its chemical and physical properties are nearly identical to the endogenous metabolite, allowing it to co-elute chromatographically and exhibit similar ionization efficiency. However, its increased mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer. This makes it invaluable for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, ensuring accurate and precise quantification of (E)-10-Hydroxynortriptyline in biological matrices.[1][3]

Chemical and Physical Properties

The fundamental properties of this compound and its non-labeled analog are summarized below.

| Property | This compound | (E)-10-Hydroxynortriptyline |

| Synonyms | E-10-OH-NT-d3, trans-10-Hydroxynortriptyline-d3 | trans-10-Hydroxynortriptyline, E-10-OH-NT |

| Molecular Formula | C₁₉H₁₈D₃NO | C₁₉H₂₁NO |

| Molecular Weight | 282.4 g/mol [5] | 279.4 g/mol [6][7] |

| IUPAC Name | (2E)-2-[3-(trideuteriomethylamino)propylidene]tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol[3] | 2-[3-(methylamino)propylidene]tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol[7] |

| Primary Use | Internal Standard for Clinical Mass Spectrometry[1] | Active drug metabolite |

Metabolism and Pharmacokinetics

The formation of (E)-10-hydroxynortriptyline is a critical step in the clearance of nortriptyline. This metabolic pathway is primarily governed by the polymorphic cytochrome P450 enzyme system.

Metabolic Pathway

Nortriptyline undergoes 10-hydroxylation to form both (E)- and (Z)- stereoisomers of 10-hydroxynortriptyline. The formation of the (E)-isomer is the more significant pathway and is mediated by two key enzymes:

-

CYP2D6 : This is the high-affinity enzyme responsible for the majority of (E)-10-hydroxylation at therapeutic concentrations.[8]

-

CYP3A4 : This is a low-affinity enzyme that contributes to the metabolism, particularly at higher concentrations of nortriptyline.[8]

The genetic polymorphism of the CYP2D6 gene leads to significant inter-individual variability in the rate of nortriptyline metabolism. Individuals can be classified as poor, extensive, or ultrarapid metabolizers, which directly impacts the plasma concentrations of both nortriptyline and its 10-hydroxy metabolites and can influence therapeutic outcomes and side effects.[9][10]

Bioanalytical Quantification

The accurate measurement of nortriptyline and its hydroxylated metabolites is crucial for clinical management and research. This compound is the preferred internal standard for LC-MS/MS methods.

General Analytical Workflow

A typical workflow for the quantification of (E)-10-hydroxynortriptyline in human plasma involves sample preparation, chromatographic separation, and detection by tandem mass spectrometry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. musechem.com [musechem.com]

- 4. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 10-Hydroxynortriptyline, (E)- | C19H21NO | CID 6440567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 10-Hydroxynortriptyline | C19H21NO | CID 114770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. E- and Z-10-hydroxylation of nortriptyline: relationship to polymorphic debrisoquine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 10-Hydroxylation of nortriptyline in white persons with 0, 1, 2, 3, and 13 functional CYP2D6 genes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of (E)-10-Hydroxynortriptyline-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-10-Hydroxynortriptyline is the primary and pharmacologically active metabolite of the tricyclic antidepressant nortriptyline. Its deuterated isotopologue, (E)-10-Hydroxynortriptyline-d3, serves as a valuable tool in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the mechanism of action of (E)-10-Hydroxynortriptyline, focusing on its interaction with key molecular targets in the central nervous system. This document summarizes available quantitative data on its binding affinities and functional potencies, details relevant experimental methodologies, and presents signaling pathways and metabolic processes in standardized diagrams. The inclusion of a deuterated analog underscores the importance of understanding metabolic pathways and the potential for pharmacokinetic modulation in drug development.

Introduction

Nortriptyline, a second-generation tricyclic antidepressant, exerts its therapeutic effects primarily through the inhibition of norepinephrine and, to a lesser extent, serotonin reuptake. It undergoes extensive hepatic metabolism, predominantly mediated by the polymorphic cytochrome P450 enzyme CYP2D6, leading to the formation of several metabolites. Among these, (E)-10-Hydroxynortriptyline is the major active metabolite, often reaching higher plasma concentrations than the parent drug.[1] Understanding the pharmacological profile of this metabolite is crucial for a complete picture of nortriptyline's clinical efficacy and side-effect profile.

The deuterated form, this compound, is a stable isotope-labeled version of the metabolite. The substitution of hydrogen with deuterium atoms does not alter the fundamental mechanism of action but can significantly impact the rate of metabolism. This "kinetic isotope effect" makes deuterated compounds like this compound indispensable for use as internal standards in quantitative bioanalytical assays and for investigating drug metabolism and pharmacokinetics.

This guide will delve into the molecular pharmacology of (E)-10-Hydroxynortriptyline, providing researchers and drug development professionals with a detailed understanding of its mechanism of action.

Metabolic Pathway of Nortriptyline

Nortriptyline is principally metabolized in the liver via hydroxylation and N-demethylation. The hydroxylation at the 10-position, leading to the formation of (E)-10-Hydroxynortriptyline and its stereoisomer (Z)-10-Hydroxynortriptyline, is a major metabolic route. This reaction is primarily catalyzed by CYP2D6.[2][3][4] Genetic variations in the CYP2D6 gene can lead to significant inter-individual differences in the rate of nortriptyline metabolism and, consequently, in the plasma concentrations of both the parent drug and its hydroxylated metabolites.

The metabolic conversion of nortriptyline to (E)-10-Hydroxynortriptyline is a critical step that influences the overall pharmacological effect of nortriptyline treatment.

Mechanism of Action

The primary mechanism of action of (E)-10-Hydroxynortriptyline is the inhibition of the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft. This potentiation of noradrenergic neurotransmission is believed to be the main contributor to its antidepressant effects.

Monoamine Transporter Inhibition

(E)-10-Hydroxynortriptyline is a potent inhibitor of the norepinephrine transporter.[1][5][6] In vitro studies have shown that it is approximately 50% as potent as nortriptyline in inhibiting the neuronal uptake of norepinephrine.[7] While nortriptyline also inhibits the serotonin transporter (SERT), (E)-10-Hydroxynortriptyline exhibits greater selectivity for NET.[6] This increased selectivity for noradrenergic systems may contribute to a distinct pharmacological profile compared to the parent compound.

Receptor Binding Profile

A key characteristic of (E)-10-Hydroxynortriptyline is its significantly reduced affinity for various neurotransmitter receptors compared to nortriptyline, particularly muscarinic acetylcholine receptors. This difference is clinically significant as it translates to a lower burden of anticholinergic side effects, such as dry mouth, constipation, and blurred vision.

One study found that the affinity of (E)-10-Hydroxynortriptyline for muscarinic acetylcholine receptors in vitro was only one-eighteenth of that of nortriptyline.[4][8] This substantial reduction in anticholinergic activity makes (E)-10-Hydroxynortriptyline a potentially more tolerable therapeutic agent.

Quantitative Pharmacological Data

While extensive quantitative data for (E)-10-Hydroxynortriptyline is not as readily available as for its parent compound, the following tables summarize the key findings from the literature regarding its potency and binding affinity.

Table 1: Monoamine Transporter Inhibition

| Compound | Target | Potency | Reference |

| (E)-10-Hydroxynortriptyline | Norepinephrine Transporter (NET) | Potent inhibitor; approx. 50% of nortriptyline's potency | [7] |

| Nortriptyline | Norepinephrine Transporter (NET) | Potent inhibitor | [7] |

| Nortriptyline | Serotonin Transporter (SERT) | Moderate inhibitor | [7] |

Table 2: Receptor Binding Affinities (Relative to Nortriptyline)

| Compound | Receptor Target | Relative Affinity | Reference |

| (E)-10-Hydroxynortriptyline | Muscarinic Acetylcholine Receptors | ~1/18th of nortriptyline's affinity | [4][8] |

Role of Deuteration: this compound

The introduction of deuterium atoms at specific positions in a molecule, such as in this compound, is a common strategy in drug development and research. The primary purpose of deuteration is to alter the pharmacokinetic properties of a compound without changing its fundamental pharmacodynamic mechanism of action.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since the cleavage of a C-H bond is often the rate-limiting step in drug metabolism by cytochrome P450 enzymes, replacing hydrogen with deuterium can slow down this process. This phenomenon, known as the kinetic isotope effect, can lead to:

-

Reduced metabolic clearance: A slower rate of metabolism results in a longer half-life and increased systemic exposure (AUC) of the drug.

-

Altered metabolite profile: Deuteration can shift the metabolic pathway towards alternative routes, potentially reducing the formation of undesirable or toxic metabolites.

-

Improved therapeutic profile: By enhancing pharmacokinetic properties, deuteration can lead to more stable plasma concentrations, potentially improving efficacy and reducing adverse effects.

This compound is primarily used as an internal standard in mass spectrometry-based bioanalytical methods for the accurate quantification of the non-deuterated metabolite in biological samples. Its identical chemical properties to the endogenous analyte, but distinct mass, allow for precise correction of sample preparation variability and instrument response.

Experimental Protocols

The following sections outline the general methodologies used to characterize the mechanism of action of compounds like (E)-10-Hydroxynortriptyline.

Norepinephrine Uptake Inhibition Assay in Synaptosomes

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into isolated nerve terminals (synaptosomes).

-

Preparation of Synaptosomes: Brain tissue (e.g., from rat cortex or hippocampus) is homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Uptake Assay: Synaptosomes are pre-incubated with the test compound (e.g., (E)-10-Hydroxynortriptyline) at various concentrations. The uptake reaction is initiated by the addition of a radiolabeled substrate, such as [³H]-norepinephrine.

-

Termination and Measurement: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters, which trap the synaptosomes. The radioactivity retained on the filters, representing the amount of norepinephrine taken up, is then measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific norepinephrine uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curve.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This assay determines the binding affinity of a test compound to the norepinephrine transporter.

-

Membrane Preparation: Cell membranes expressing the human norepinephrine transporter (from transfected cell lines or brain tissue) are prepared by homogenization and centrifugation.

-

Binding Assay: The membranes are incubated with a fixed concentration of a radioligand that specifically binds to NET (e.g., [³H]-nisoxetine) and varying concentrations of the test compound.

-

Separation of Bound and Free Ligand: The reaction is allowed to reach equilibrium, after which the bound radioligand is separated from the free radioligand by rapid filtration.

-

Quantification: The radioactivity of the filter-bound membranes is measured by liquid scintillation counting.

-

Data Analysis: The IC₅₀ value is determined, and the binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

Conclusion

(E)-10-Hydroxynortriptyline is a pharmacologically active metabolite of nortriptyline that significantly contributes to its therapeutic effect. Its primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter. A key distinguishing feature is its substantially lower affinity for muscarinic acetylcholine receptors, which predicts a more favorable side-effect profile compared to its parent compound. The deuterated analog, this compound, while sharing the same core mechanism of action, is a vital tool for pharmacokinetic research due to the kinetic isotope effect, which slows its metabolism. For researchers and drug development professionals, a thorough understanding of the pharmacology of major metabolites like (E)-10-Hydroxynortriptyline is essential for optimizing antidepressant therapies and for the design of novel therapeutics with improved efficacy and tolerability. Further research to fully quantify the binding profile of (E)-10-Hydroxynortriptyline across a wider range of CNS targets would provide a more complete understanding of its pharmacological signature.

References

- 1. CSF and plasma levels of nortriptyline and its 10-hydroxy metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pronounced inhibition of noradrenaline uptake by 10-hydroxymetabolites of nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical and biochemical effects during treatment of depression with nortriptyline: the role of 10-hydroxynortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuropharmacological properties of amitriptyline, nortriptyline and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. active-hydroxymetabolites-of-antidepressants - Ask this paper | Bohrium [bohrium.com]

An In-Depth Technical Guide to the Hypothetical Discovery and Characterization of Deuterated Nortriptyline Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortriptyline, a secondary amine tricyclic antidepressant and the primary active metabolite of amitriptyline, undergoes extensive hepatic metabolism, primarily through hydroxylation and demethylation. The use of deuterium-labeled analogs of nortriptyline as internal standards in pharmacokinetic studies is a well-established practice. However, the metabolic fate of deuterated nortriptyline itself has not been extensively documented in publicly available literature. This technical guide outlines a hypothetical study for the discovery, identification, and quantification of deuterated nortriptyline metabolites. It provides detailed experimental protocols, predicted quantitative data, and visual representations of the metabolic pathways and experimental workflows. This document serves as a comprehensive resource for researchers interested in the application of stable isotope labeling in drug metabolism studies, using deuterated nortriptyline as a case study.

Introduction

The substitution of hydrogen with its stable isotope, deuterium, in drug molecules is a strategy increasingly employed in drug discovery and development. This modification can alter the pharmacokinetic profile of a drug, primarily by slowing down its metabolism at the site of deuteration due to the kinetic isotope effect. While deuterated nortriptyline, particularly nortriptyline-d3, is commercially available and widely used as an internal standard in bioanalytical assays, there is a lack of published research detailing the metabolic fate of an administered dose of deuterated nortriptyline.

This guide presents a hypothetical framework for a study designed to investigate the in vivo metabolism of deuterated nortriptyline. We will explore the synthesis of a deuterated nortriptyline analog, propose a detailed protocol for an animal study, and predict the formation and quantitative profile of its deuterated metabolites. The methodologies and data presented herein are based on the known metabolic pathways of non-deuterated nortriptyline and established principles of drug metabolism and pharmacokinetics.

Predicted Metabolic Pathways of Deuterated Nortriptyline

Nortriptyline is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The two major pathways are:

-

Hydroxylation: The addition of a hydroxyl group at the 10-position of the dibenzocycloheptene ring to form E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline. This reaction is primarily catalyzed by CYP2D6.

-

Demethylation: Removal of the methyl group from the secondary amine to form desmethylnortriptyline. This pathway is mediated by CYP2D6 and CYP2C19.

In our hypothetical study, we will use nortriptyline-d3, where the three hydrogen atoms of the N-methyl group are replaced with deuterium. Based on the known metabolic pathways, we can predict the following deuterated metabolites:

-

E-10-hydroxy-nortriptyline-d3: Formed via hydroxylation of nortriptyline-d3.

-

Z-10-hydroxy-nortriptyline-d3: Formed via hydroxylation of nortriptyline-d3.

-

Desmethylnortriptyline: Formed via demethylation of nortriptyline-d3. In this case, the deuterium label would be lost as deuterated formaldehyde.

The following diagram illustrates the predicted metabolic pathway of nortriptyline-d3.

Detailed Experimental Protocols

This section outlines the detailed methodologies for the hypothetical study.

Synthesis of Nortriptyline-d3

A plausible synthetic route for nortriptyline-d3 involves the reductive amination of desmethylnortriptyline with a deuterated formaldehyde source.

Protocol:

-

Starting Material: Desmethylnortriptyline hydrochloride.

-

Deuterated Reagent: Paraformaldehyde-d2.

-

Reducing Agent: Sodium cyanoborohydride.

-

Solvent: Methanol.

-

Procedure:

-

Dissolve desmethylnortriptyline hydrochloride in methanol.

-

Add paraformaldehyde-d2 and stir at room temperature for 1 hour.

-

Add sodium cyanoborohydride in portions and continue stirring for 24 hours.

-

Quench the reaction with water and adjust the pH to >10 with NaOH.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield nortriptyline-d3.

-

-

Characterization: Confirm the structure and isotopic purity of the synthesized nortriptyline-d3 using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vivo Animal Study

Protocol:

-

Animal Model: Male Sprague-Dawley rats (n=5 per time point).

-

Drug Formulation: Dissolve synthesized nortriptyline-d3 in a suitable vehicle (e.g., 0.9% saline).

-

Administration: Administer a single oral dose of 10 mg/kg nortriptyline-d3 via gavage.

-

Sample Collection:

-

Collect blood samples via tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Collect urine and feces for 24 hours post-dose.

-

-

Sample Processing:

-

Centrifuge blood samples to obtain plasma and store at -80°C until analysis.

-

Homogenize urine and feces samples and store at -80°C until analysis.

-

Sample Preparation for LC-MS/MS Analysis

Protocol for Plasma Samples:

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing a suitable internal standard (e.g., non-deuterated nortriptyline).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

-

Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient: A suitable gradient to separate nortriptyline and its metabolites.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Predicted):

-

Nortriptyline-d3: m/z 267.2 → 236.2

-

E/Z-10-hydroxy-nortriptyline-d3: m/z 283.2 → 236.2

-

Desmethylnortriptyline: m/z 250.2 → 233.2

-

Internal Standard (Nortriptyline): m/z 264.2 → 233.2

-

The following diagram illustrates the experimental workflow.

Predicted Quantitative Data

The following tables present hypothetical but realistic quantitative data for the plasma concentrations of nortriptyline-d3 and its predicted deuterated metabolite, 10-hydroxy-nortriptyline-d3, following a single 10 mg/kg oral dose in rats. This data is extrapolated from known pharmacokinetic parameters of non-deuterated nortriptyline and assumes a slight reduction in the rate of metabolism due to the kinetic isotope effect.

Table 1: Predicted Plasma Concentrations of Nortriptyline-d3

| Time (hours) | Mean Plasma Concentration (ng/mL) | Standard Deviation (ng/mL) |

| 0.5 | 85 | 15 |

| 1 | 150 | 25 |

| 2 | 220 | 30 |

| 4 | 180 | 20 |

| 8 | 90 | 12 |

| 12 | 45 | 8 |

| 24 | 10 | 3 |

Table 2: Predicted Plasma Concentrations of 10-hydroxy-nortriptyline-d3

| Time (hours) | Mean Plasma Concentration (ng/mL) | Standard Deviation (ng/mL) |

| 0.5 | 10 | 3 |

| 1 | 25 | 5 |

| 2 | 50 | 8 |

| 4 | 75 | 12 |

| 8 | 60 | 10 |

| 12 | 30 | 6 |

| 24 | 8 | 2 |

Rationale for Using Stable Isotope Labeling in Metabolite Discovery

Stable isotope labeling is a powerful tool in drug metabolism research for several key reasons, as illustrated in the following logical diagram.

Conclusion

This technical guide has provided a comprehensive, albeit hypothetical, framework for the discovery and characterization of deuterated nortriptyline metabolites. By detailing the synthesis of a deuterated analog, outlining rigorous in vivo and analytical protocols, and presenting predicted quantitative data, we have illustrated the key steps and considerations in such a study. The provided diagrams visually summarize the metabolic pathways, experimental workflows, and the rationale behind using stable isotope labeling. While direct experimental data on the metabolism of deuterated nortriptyline is currently lacking in the scientific literature, this guide serves as a valuable resource for researchers and professionals in drug development, offering a clear roadmap for future investigations in this area. The principles and methodologies described are broadly applicable to the study of other deuterated compounds, highlighting the power of stable isotope labeling in modern drug metabolism research.

(E)-10-Hydroxynortriptyline-d3: A Technical Guide for Researchers

(E)-10-Hydroxynortriptyline-d3 is a deuterated analog of (E)-10-hydroxynortriptyline, the primary and pharmacologically active metabolite of the tricyclic antidepressant nortriptyline. This stable isotope-labeled compound serves as an invaluable tool in clinical and research settings, particularly as an internal standard for the highly accurate and sensitive quantification of nortriptyline and its metabolites in biological matrices using mass spectrometry-based assays. This technical guide provides an in-depth overview of its properties, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Compound Specifications

This compound is specifically designed for use in analytical chemistry, offering enhanced molecular stability for detailed pharmacokinetic and metabolic studies. The deuterium labeling on the N-methyl group provides a distinct mass difference from the endogenous analyte, enabling precise differentiation and quantification.

| Property | Specification | Source(s) |

| Chemical Name | (E)-5-(3-((Methyl-d3)amino)propylidene)-10,11-dihydro-5H-dibenzo[a,d][1]annulen-10-ol | [2][3] |

| Molecular Formula | C₁₉H₁₈D₃NO | [2][3][4] |

| Molecular Weight | ~282.4 g/mol | [2][3][4] |

| Purity | Typically ≥95%, with some batches at ≥99% | [4] |

| Isotopic Enrichment | Information not consistently provided by all suppliers, but is a critical parameter for an internal standard. Researchers should request this information from the supplier. | [5] |

| Appearance | White to off-white solid | [4] |

| Storage Conditions | 2-8°C in a refrigerator | [2] |

| Shipping Conditions | Ambient temperature | [2] |

| Primary Application | Internal standard for mass spectrometry | [6][7] |

Metabolic Pathway of Nortriptyline

Nortriptyline undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. The major metabolic pathway is hydroxylation to form 10-hydroxynortriptyline, which exists as (E) and (Z) isomers. The (E)-isomer is the more prominent and pharmacologically active metabolite. This hydroxylation is principally catalyzed by the polymorphic enzyme CYP2D6.[8][9][10][11] Individuals with different CYP2D6 genotypes will exhibit significant variations in the rate of nortriptyline metabolism, affecting plasma concentrations of the parent drug and its metabolites.[12][13] Subsequent to hydroxylation, the metabolites can undergo glucuronide conjugation to facilitate their excretion.[11]

Metabolic pathway of nortriptyline.

Experimental Protocols

The quantification of nortriptyline and its metabolites in biological samples, such as plasma or serum, is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of this compound as an internal standard is a key component of robust analytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

A common and straightforward method for sample preparation is protein precipitation.[14][15]

-

To 50 µL of plasma or serum sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard, this compound, at a known concentration.

-

Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 16,100 x g) for 2 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The sample is now ready for dilution or direct injection into the LC-MS/MS system.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of nortriptyline and its metabolites using a deuterated internal standard.

LC-MS/MS experimental workflow.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Optimization is typically required for specific instrumentation and applications.

| Parameter | Example Condition | Source(s) |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.5 µm) | [14] |

| Mobile Phase | A gradient of acetonitrile and water with a modifier like formic acid (e.g., 0.1%) or ammonium acetate. | [15] |

| Flow Rate | 0.2 - 0.5 mL/min | [16] |

| Injection Volume | 5 - 20 µL | [17] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [14][15] |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [1] |

| MRM Transitions | Specific precursor-to-product ion transitions for nortriptyline, (E)-10-hydroxynortriptyline, and this compound need to be determined empirically on the mass spectrometer. | [1] |

Pharmacology of (E)-10-Hydroxynortriptyline

(E)-10-hydroxynortriptyline is not merely an inactive metabolite; it possesses pharmacological activity. It acts as an inhibitor of norepinephrine reuptake, similar to its parent compound, nortriptyline.[18][19] However, it has a significantly lower anticholinergic effect compared to nortriptyline, which may contribute to a more favorable side-effect profile in individuals who are extensive metabolizers and have higher concentrations of the hydroxylated metabolite.[18]

Conclusion

This compound is an essential analytical tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard in LC-MS/MS assays allows for the precise and accurate quantification of nortriptyline and its active metabolite, which is critical for therapeutic drug monitoring, pharmacokinetic studies, and pharmacogenetic research related to CYP2D6 metabolism. The methodologies outlined in this guide provide a foundation for the development and implementation of robust analytical protocols.

References

- 1. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chromatoscientific.com [chromatoscientific.com]

- 4. musechem.com [musechem.com]

- 5. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. s3.pgkb.org [s3.pgkb.org]

- 13. g-standaard.nl [g-standaard.nl]

- 14. waters.com [waters.com]

- 15. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Treatment of depression with E-10-hydroxynortriptyline--a pilot study on biochemical effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (E)-10-Hydroxynortriptyline-d3 in Advancing Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of (E)-10-Hydroxynortriptyline-d3 in drug metabolism studies, with a particular focus on its application as an internal standard for the bioanalysis of nortriptyline and its metabolites. Nortriptyline, a key antidepressant and a primary active metabolite of amitriptyline, undergoes extensive metabolism, making the accurate quantification of its metabolic products essential for pharmacokinetic and pharmacodynamic assessments.

Core Concepts in Nortriptyline Metabolism

Nortriptyline is primarily metabolized in the liver to 10-hydroxynortriptyline, which exists as two stereoisomers: (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline. The (E)-isomer is the major metabolite. This hydroxylation is predominantly catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6. The genetic variability of CYP2D6 can lead to significant inter-individual differences in nortriptyline metabolism, affecting drug efficacy and the potential for adverse effects. Therefore, precise monitoring of nortriptyline and its hydroxylated metabolites is crucial in clinical and research settings.

This compound: The Internal Standard of Choice

In quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is indispensable for accurate and precise results. The ideal internal standard is a stable, isotopically labeled analog of the analyte. This compound serves this purpose exceptionally well in the analysis of (E)-10-hydroxynortriptyline. Its key advantages include:

-

Similar Physicochemical Properties: Being structurally almost identical to the analyte, it exhibits similar behavior during sample preparation (e.g., extraction) and chromatographic separation.

-

Distinct Mass-to-Charge Ratio: The deuterium labeling results in a different mass-to-charge ratio (m/z), allowing for its differentiation from the endogenous analyte by the mass spectrometer.

-

Co-elution with the Analyte: It typically co-elutes with the analyte, ensuring that any variations in the analytical process, such as ion suppression or enhancement, affect both the analyte and the internal standard similarly. This allows for reliable correction and accurate quantification.

Metabolic Pathway of Amitriptyline and Nortriptyline

The metabolic cascade from amitriptyline to (E)-10-hydroxynortriptyline is a critical pathway in the disposition of these tricyclic antidepressants. Understanding this pathway is fundamental for interpreting drug metabolism data.

Experimental Protocols: Bioanalysis of Nortriptyline and Metabolites

The following sections outline a typical experimental workflow for the quantification of nortriptyline and (E)-10-hydroxynortriptyline in biological matrices, such as human plasma, using this compound as an internal standard.

Sample Preparation

The initial step involves the extraction of the analytes and the internal standard from the biological matrix. Common techniques include:

-

Protein Precipitation (PPT): This is a rapid and simple method. A precipitating agent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing the analytes is collected.

-

Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract by partitioning the analytes into an immiscible organic solvent. The choice of solvent is critical for efficient extraction.

-

Solid-Phase Extraction (SPE): This method provides the cleanest extracts and can be automated for high-throughput analysis. It involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent.

A general protein precipitation protocol is as follows:

-

To 100 µL of plasma sample, add a known concentration of this compound solution.

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The extracted and reconstituted sample is then injected into an LC-MS/MS system for separation and detection.

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

Column Temperature: The column is often maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion (Q1) for each analyte and its corresponding product ion (Q3) after fragmentation in the collision cell.

An In-depth Technical Guide to the Stereochemistry of 10-Hydroxynortriptyline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 10-hydroxynortriptyline, the primary active metabolite of the tricyclic antidepressant nortriptyline. Understanding the distinct pharmacological and pharmacokinetic profiles of its various stereoisomers is critical for drug development, clinical pharmacology, and personalized medicine. This document details the metabolic pathways, presents key quantitative data in structured tables, outlines experimental protocols for isomer analysis, and uses visualizations to clarify complex relationships.

Introduction to Stereoisomerism in 10-Hydroxynortriptyline

Nortriptyline (NT) is extensively metabolized in the liver to its major active metabolite, 10-hydroxynortriptyline (10-OH-NT).[1] The hydroxylation at the 10-position introduces two sources of stereoisomerism:

-

Geometric Isomerism: The hydroxyl group can be oriented in either a trans (E) or cis (Z) configuration relative to the propylidene side chain.

-

Enantiomerism: The C10 carbon atom is a chiral center, leading to two enantiomers for each geometric isomer: (+) and (-) or (R) and (S).

Consequently, four distinct stereoisomers of 10-hydroxynortriptyline exist: (+)-(E)-10-OH-NT, (-)-(E)-10-OH-NT, (+)-(Z)-10-OH-NT, and (-)-(Z)-10-OH-NT.[2][3] These isomers exhibit significant differences in their formation, disposition, and pharmacological activity.

Metabolic Pathway of Nortriptyline

Nortriptyline is primarily metabolized via benzylic hydroxylation at the C-10 position. This process is predominantly mediated by the polymorphic cytochrome P450 enzyme, CYP2D6.[1][4] The hydroxylation is highly stereoselective, with a strong preference for the formation of the (E)-isomer.[5][6] While CYP2D6 is the high-affinity enzyme responsible for this reaction, CYP3A4 can also contribute as a low-affinity enzyme.[7] The genetic polymorphism of CYP2D6 leads to substantial interindividual variability in plasma concentrations of nortriptyline and its metabolites.[1][8] Individuals are often categorized as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, which significantly impacts the drug's efficacy and side-effect profile.[9][10]

Pharmacokinetics of 10-Hydroxynortriptyline Stereoisomers

The stereoisomers of 10-hydroxynortriptyline display markedly different pharmacokinetic profiles. Following the administration of racemic (E)-10-OH-NT, the plasma concentration of the (-)-enantiomer is significantly higher—up to five times—than that of the (+)-enantiomer.[11][12] This is primarily due to the stereoselective first-pass glucuronidation of (+)-(E)-10-OH-NT in the liver.[11] Both enantiomers have a similar plasma half-life of approximately 8 to 9 hours.[11][12] The hydroxymetabolites generally have smaller volumes of distribution and shorter half-lives compared to the parent drug, nortriptyline.[13][14]

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Nortriptyline (NT) | (+)-(E)-10-OH-NT | (-)-(E)-10-OH-NT | (Z)-10-OH-NT |

| Plasma Protein Binding | ~92%[12] | ~54%[12] | ~69%[12] | Data not specified |

| Plasma Half-life (t½) | Varies (CYP2D6 dependent)[8] | 8-9 hours[11][12] | 8-9 hours[11][12] | Shorter than NT[13][14] |

| Metabolic Clearance | Primarily E-10-hydroxylation[5] | High (Glucuronidation)[11] | Lower (Glucuronidation)[11] | Data not specified |

| Renal Clearance | Minor | Lower[11] | Higher (Active Secretion)[11][12] | Data not specified |

| CSF/Plasma Ultrafiltrate Ratio | Data not specified | Lower[15] | Higher[15] | Data not specified |

| Primary Elimination Route | Hepatic Metabolism[4] | Glucuronidation (64%)[11][12] | Unchanged (35%), Glucuronide (36%)[12] | Data not specified |

Pharmacodynamics and Cardiotoxicity

The stereoisomers of 10-hydroxynortriptyline contribute significantly to the overall pharmacological and toxicological profile of nortriptyline treatment. While the hydroxymetabolites are generally less anticholinergic than the parent drug, they possess distinct cardiotoxic profiles.[12] Specifically, (Z)-10-hydroxynortriptyline, similar to nortriptyline itself, is associated with dose-correlated declines in cardiac output.[13][14] In contrast, (E)-10-hydroxynortriptyline does not produce this effect.[13][14] Studies in elderly patients have suggested that increasing concentrations of (Z)-10-OH-NT are associated with increases in the QRS duration and Q-Tc intervals on an electrocardiogram (ECG).[16]

Table 2: Comparative Pharmacodynamic and Cardiotoxicity Profile

| Parameter | Nortriptyline (NT) | (E)-10-OH-NT | (Z)-10-OH-NT |

| Anticholinergic Activity | High[12] | Low (1/18th of NT)[12] | Data not specified |

| Effect on Cardiac Output | Dose-correlated decline[13][14] | No significant effect[13][14] | Dose-correlated decline[13][14] |

| Arrhythmogenicity | Significantly more than E-isomer[13][14] | Low[13][14] | Similar to NT[13][14] |

| Effect on Blood Pressure | Can cause decrements[13][14] | No significant effect[13][14] | Marked decrements[13][14] |

| Effect on Heart Rate | Can cause arrhythmias[13][14] | No significant effect[13][14] | Marked bradycardia[13][14] |

| ECG: PR Interval Increase | Associated with increasing concentration[16] | Associated with increasing concentration[16] | Associated with increasing concentration[16] |

| ECG: QRS/QTc Interval Increase | Associated with increasing concentration[16] | Associated with increasing concentration[16] | Associated with increasing concentration[16] |

Experimental Protocols for Isomer Separation and Quantification

The analysis of 10-hydroxynortriptyline stereoisomers requires robust and sensitive analytical methods to separate and quantify these closely related compounds in biological matrices. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.

Methodology Overview

-

Sample Preparation: Plasma samples are first subjected to a sample clean-up and extraction procedure. A common approach is liquid-liquid extraction to isolate the analytes from plasma proteins and other interfering substances.[17] Deuterium-labeled internal standards are typically added to ensure accurate quantification.[17]

-

Chromatographic Separation: A reversed-phase HPLC column is used for separation.[17] Chiral stationary phases are necessary to resolve the (+) and (-) enantiomers of both the E and Z isomers. The mobile phase composition is optimized to achieve baseline separation of all four stereoisomers.

-

Detection and Quantification: Mass Spectrometry (MS), particularly in tandem (MS/MS), is the preferred detection method due to its high sensitivity and selectivity.[17] Atmospheric pressure chemical ionization (APCI) is a suitable ionization technique.[17] The limit of quantification can reach sub-ng/mL levels.[17]

Clinical Implications and Logical Relationships

The stereochemistry of 10-hydroxynortriptyline is not merely an academic curiosity; it has profound clinical implications. The activity of the CYP2D6 enzyme, determined by an individual's genetic makeup, dictates the rate and stereoselectivity of nortriptyline metabolism. This, in turn, influences the plasma concentrations of the parent drug and its four active metabolites, ultimately affecting the therapeutic outcome and the risk of adverse effects, particularly cardiotoxicity. For example, a CYP2D6 poor metabolizer will have higher levels of nortriptyline and lower levels of the 10-hydroxy metabolites, potentially leading to toxicity from the parent compound. Conversely, an ultrarapid metabolizer may have very high concentrations of the hydroxymetabolites.

Conclusion

The stereochemistry of 10-hydroxynortriptyline is a critical factor influencing the drug's overall pharmacological profile. The four distinct stereoisomers exhibit significant differences in their formation via stereoselective metabolism, their pharmacokinetic disposition, and their pharmacodynamic and toxicological effects. A thorough understanding of these stereochemical nuances is essential for the rational design of future drug development studies, the interpretation of clinical trial data, and the advancement of personalized medicine approaches for patients treated with nortriptyline. Future research should continue to elucidate the specific roles of each isomer to optimize therapeutic strategies and minimize adverse events.

References

- 1. A Case Report of a Poor Metabolizer of CYP2D6 Presented with Unusual Responses to Nortriptyline Medication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular structure and dynamics of the four 10-hydroxynortriptyline isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective reversible ketone formation from 10-hydroxylated nortriptyline metabolites in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eugenomic.com [eugenomic.com]

- 5. E- and Z-10-hydroxylation of nortriptyline: relationship to polymorphic debrisoquine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. s3.pgkb.org [s3.pgkb.org]

- 9. s3.pgkb.org [s3.pgkb.org]

- 10. 10-Hydroxylation of nortriptyline in white persons with 0, 1, 2, 3, and 13 functional CYP2D6 genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoselective disposition of racemic E-10-hydroxynortriptyline in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative cardiotoxicity of nortriptyline and its isomeric 10-hydroxymetabolites. | Semantic Scholar [semanticscholar.org]

- 14. Comparative cardiotoxicity of nortriptyline and its isomeric 10-hydroxymetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stereoselective efflux of (E)-10-hydroxynortriptyline enantiomers from the cerebrospinal fluid of depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Electrocardiographic changes with nortriptyline and 10-hydroxynortriptyline in elderly depressed outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of (E)-10-Hydroxynortriptyline: A Technical Overview for Researchers

(E)-10-Hydroxynortriptyline, an active metabolite of the tricyclic antidepressant nortriptyline, demonstrates significant biological activity with a distinct pharmacological profile from its parent compound. This technical guide provides an in-depth analysis of its biological actions, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Pharmacological Profile: A Shift in Selectivity

(E)-10-Hydroxynortriptyline emerges from the metabolism of nortriptyline primarily through the action of cytochrome P450 enzymes CYP2D6 and CYP3A4. While nortriptyline itself is a potent inhibitor of both norepinephrine and serotonin reuptake, (E)-10-Hydroxynortriptyline exhibits a more selective action on the norepinephrine transporter (NET). This shift in activity, coupled with a significant reduction in anticholinergic effects, distinguishes it as a metabolite of considerable interest in psychopharmacology.

Quantitative Analysis of Biological Activity

The biological activity of (E)-10-Hydroxynortriptyline has been quantified through various in vitro assays. The following tables summarize the key findings, providing a comparative perspective with the parent compound, nortriptyline.

| Target | Parameter | (E)-10-Hydroxynortriptyline | Nortriptyline | Reference |

| Norepinephrine Transporter (NET) | Ki (nM) | ~6.8 (estimated) | 3.4 | [1] |

| Potency vs. Nortriptyline | ~50% | 100% | [2] | |

| Serotonin Transporter (SERT) | IC50 (nM) | 6700 | 940 | [3] |

| Muscarinic Acetylcholine Receptors | Relative Affinity vs. Nortriptyline | ~1/18th | 1 | [4] |

Table 1: Neurotransmitter Transporter and Receptor Activity. This table highlights the higher selectivity of (E)-10-Hydroxynortriptyline for the norepinephrine transporter over the serotonin transporter and its significantly reduced affinity for muscarinic receptors compared to nortriptyline. The Ki value for NET is estimated based on its reported potency relative to nortriptyline.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of (E)-10-Hydroxynortriptyline.

Norepinephrine Transporter (NET) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of (E)-10-Hydroxynortriptyline for the norepinephrine transporter.

-

Materials:

-

HEK293 cells stably expressing human NET (hNET)

-

[³H]-Nisoxetine (radioligand)

-

(E)-10-Hydroxynortriptyline (test compound)

-

Desipramine (positive control)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare cell membranes from hNET-expressing HEK293 cells.

-

In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Nisoxetine, and varying concentrations of (E)-10-Hydroxynortriptyline or desipramine.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Determine the concentration of (E)-10-Hydroxynortriptyline that inhibits 50% of the specific binding of [³H]-Nisoxetine (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

In Vitro Norepinephrine Uptake Inhibition Assay

This protocol outlines a functional assay to measure the potency of (E)-10-Hydroxynortriptyline in inhibiting norepinephrine uptake into synaptosomes.

-

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

[³H]-Norepinephrine (radiolabeled substrate)

-

(E)-10-Hydroxynortriptyline (test compound)

-

Desipramine (positive control)

-

Krebs-Ringer buffer

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare synaptosomes from fresh rat brain tissue.

-

Pre-incubate the synaptosomes with varying concentrations of (E)-10-Hydroxynortriptyline or desipramine in Krebs-Ringer buffer.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine.

-

Incubate at 37°C for a short period (e.g., 10 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the concentration of (E)-10-Hydroxynortriptyline that inhibits 50% of the specific [³H]-Norepinephrine uptake (IC50).

-

Visualizing Biological Processes

The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows related to the biological activity of (E)-10-Hydroxynortriptyline.

Conclusion

(E)-10-Hydroxynortriptyline is a pharmacologically active metabolite of nortriptyline with a distinct profile characterized by potent and selective inhibition of the norepinephrine transporter and markedly reduced anticholinergic activity. This profile suggests that (E)-10-Hydroxynortriptyline may contribute significantly to the therapeutic effects of nortriptyline while potentially having a more favorable side-effect profile. Further research into the specific contributions of this metabolite to the clinical efficacy and tolerability of nortriptyline is warranted and could inform the development of novel antidepressants with improved therapeutic indices.

References

- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolism of Nortriptyline to 10-Hydroxynortriptyline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortriptyline, a tricyclic antidepressant, undergoes extensive hepatic metabolism, with 10-hydroxylation being a primary pathway. This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6, leading to the formation of the active metabolite 10-hydroxynortriptyline. A minor contribution from CYP3A4 is also observed, particularly at higher substrate concentrations. The 10-hydroxylation of nortriptyline is highly stereoselective, favoring the formation of the E-10-hydroxynortriptyline isomer. Genetic variations in the CYP2D6 gene significantly influence the rate of this metabolic process, leading to wide interindividual differences in nortriptyline plasma concentrations and, consequently, therapeutic response and adverse effects. This guide provides an in-depth overview of the core aspects of nortriptyline metabolism to 10-hydroxynortriptyline, including the enzymes involved, reaction kinetics, stereoselectivity, and the impact of pharmacogenetics. Detailed experimental protocols for studying this metabolic pathway in vitro are also presented, along with quantitative data to support researchers in the fields of drug metabolism, pharmacokinetics, and personalized medicine.

Introduction

Nortriptyline is a second-generation tricyclic antidepressant used in the management of major depressive disorder. Its therapeutic efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, particularly its metabolism in the liver. The primary metabolic pathway for nortriptyline is hydroxylation at the 10-position of the dibenzocycloheptene ring, which results in the formation of 10-hydroxynortriptyline. This metabolite is pharmacologically active, although its potency is approximately half that of the parent drug[1][2].

The enzymatic conversion of nortriptyline to 10-hydroxynortriptyline is a critical determinant of its clearance and, therefore, its steady-state plasma concentrations. Understanding the intricacies of this metabolic pathway is paramount for predicting drug-drug interactions, assessing the impact of genetic factors on drug response, and optimizing therapeutic regimens for individual patients.

Enzymology of Nortriptyline 10-Hydroxylation

The 10-hydroxylation of nortriptyline is primarily mediated by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases. In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified CYP2D6 as the principal catalyst for this reaction[3][4].

The Predominant Role of CYP2D6

CYP2D6 exhibits a high affinity for nortriptyline, efficiently converting it to E-10-hydroxynortriptyline[3][4]. The reaction is highly stereoselective, with the formation of the E-isomer being significantly favored over the Z-isomer[5][6]. The central role of CYP2D6 is underscored by the profound impact of its genetic polymorphisms on nortriptyline metabolism. Individuals with reduced or absent CYP2D6 activity (intermediate and poor metabolizers) exhibit significantly higher plasma concentrations of nortriptyline and a lower ratio of 10-hydroxynortriptyline to the parent drug compared to individuals with normal or increased enzyme activity (extensive and ultrarapid metabolizers)[1][2].

The Minor Contribution of CYP3A4

While CYP2D6 is the high-affinity enzyme responsible for nortriptyline 10-hydroxylation at therapeutic concentrations, CYP3A4 has been identified as a low-affinity, high-capacity enzyme that also contributes to this metabolic pathway[3]. The involvement of CYP3A4 becomes more relevant at higher, potentially toxic, concentrations of nortriptyline. Human liver microsomal studies have demonstrated biphasic kinetics for nortriptyline E-10-hydroxylation, with the high-affinity component attributed to CYP2D6 and the low-affinity component to CYP3A4[3]. Other CYP isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, and CYP2E1, have shown no detectable activity in the 10-hydroxylation of nortriptyline[3].

Quantitative Analysis of Enzyme Kinetics

The kinetic parameters of nortriptyline 10-hydroxylation have been characterized in various in vitro systems. These data are crucial for developing pharmacokinetic models and predicting in vivo drug behavior.

| Enzyme | System | Substrate | Metabolite | K_m_ (μM) | V_max_ (pmol/min/pmol CYP) | Reference |

| CYP2D6 | Recombinant Human CYP2D6 | Nortriptyline | E-10-Hydroxynortriptyline | 2.1 | - | [3] |

| CYP3A4 | Recombinant Human CYP3A4 | Nortriptyline | E-10-Hydroxynortriptyline | 37.4 | - | [3] |

| Human Liver Microsomes (High-Affinity Component) | Pooled Human Liver Microsomes | Nortriptyline | E-10-Hydroxynortriptyline | 1.3 ± 0.4 | - | [3] |

| Human Liver Microsomes (Low-Affinity Component) | Pooled Human Liver Microsomes | Nortriptyline | E-10-Hydroxynortriptyline | 24.4 ± 7 | - | [3] |

| CYP2D6.1 (Wild-type) | Recombinant Human CYP2D6 | Nortriptyline | 10-Hydroxynortriptyline | 0.48 | 130 (mol/hr/mol CYP) | [4] |

| CYP2D6.10 | Recombinant Human CYP2D6 | Nortriptyline | 10-Hydroxynortriptyline | Increased vs. WT | Decreased vs. WT | [7] |

Table 1: Kinetic Parameters for Nortriptyline 10-Hydroxylation. K_m_ (Michaelis constant) represents the substrate concentration at half-maximal velocity. V_max_ (maximum velocity) reflects the maximum rate of the reaction.

Impact of CYP2D6 Genetic Polymorphisms

The gene encoding CYP2D6 is highly polymorphic, with over 100 known allelic variants. These variants can result in enzymes with absent, decreased, normal, or increased activity, leading to distinct metabolic phenotypes.

| CYP2D6 Phenotype | Genotype Examples | Impact on Nortriptyline Metabolism | Clinical Implications |

| Poor Metabolizer (PM) | 4/4, 4/5, 5/5 | Greatly reduced 10-hydroxylation | Increased risk of toxicity, lower recommended doses |

| Intermediate Metabolizer (IM) | 1/4, 1/10, 10/10 | Reduced 10-hydroxylation | Increased plasma concentrations, consider dose reduction |

| Normal Metabolizer (EM) | 1/1, 1/2 | Normal 10-hydroxylation | Standard dosing |

| Ultrarapid Metabolizer (UM) | 1xN/1, 1xN/2 (gene duplication) | Increased 10-hydroxylation | Sub-therapeutic plasma concentrations, potential treatment failure |